molecular formula C8H6N2O2 B1266437 4-Methyl-2-nitrobenzonitrile CAS No. 26830-95-5

4-Methyl-2-nitrobenzonitrile

Cat. No. B1266437
CAS RN: 26830-95-5
M. Wt: 162.15 g/mol
InChI Key: QGBSLPHQCUIZKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzonitriles, including compounds similar to 4-Methyl-2-nitrobenzonitrile, often involves the nitration of dimethylbenzonitriles. Fischer and Greig (1973) described a method where 2,3- and 3,4-dimethylbenzonitriles react with nitric acid in acetic anhydride, yielding nitroacetoxy adducts. These adducts can undergo thermolysis to produce nitrobenzonitriles (Fischer & Greig, 1973).

Molecular Structure Analysis

Graneek, Bailey, and Schnell (2018) provided insights into the molecular structure of nitrobenzonitriles through broadband rotational spectroscopy. Their work, focusing on 2- and 3-nitrobenzonitriles, revealed large dipole moments and structural parameters that could be compared to those of 4-nitrobenzonitrile, indicating how electron-withdrawing substituents affect molecular structure (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

Britton and Cramer (1996) discussed the crystal structures of various nitrobenzonitriles, including interactions between nitro O atoms and adjacent nitrile C atoms, suggesting potential reactivity pathways due to these intramolecular distances (Britton & Cramer, 1996).

Physical Properties Analysis

Sert, Çırak, and Ucun (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, offering data that could be extrapolated to understand the physical properties of similar compounds like 4-Methyl-2-nitrobenzonitrile. Their research utilized both experimental and theoretical methods to investigate harmonic and anharmonic vibrational frequencies (Sert, Çırak, & Ucun, 2013).

Chemical Properties Analysis

Dorostkar-Ahmadi et al. (2011) explored the reactivity and regiochemistry of nitrobenzonitrile oxides, providing insight into the chemical properties of nitrobenzonitriles. Their work indicates how these compounds react with different dipolarophiles, which is crucial for understanding the chemical behavior of 4-Methyl-2-nitrobenzonitrile (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).

Scientific Research Applications

Chemical Synthesis and Reactions

4-Methyl-2-nitrobenzonitrile is involved in various chemical synthesis and reaction processes. Studies have shown its participation in the formation of 1,4-dienes through the nitration of dimethylbenzonitriles and subsequent rearrangements. This process leads to the formation of nitroacetoxy adducts, demonstrating the compound's role in complex chemical transformations (Fischer & Greig, 1973).

Thermophysical Properties

Research on the thermophysical properties of nitrobenzonitriles, including isomers of 4-Methyl-2-nitrobenzonitrile, has been conducted. Studies using differential scanning calorimetry have explored phase transitions, heat capacities, and enthalpies, providing valuable data for understanding the compound's behavior under different temperature conditions (Jiménez et al., 2002).

Organic Chemistry and Catalysis

4-Methyl-2-nitrobenzonitrile has applications in organic chemistry, particularly in the context of catalysis. For instance, its hydrogenation using Raney nickel catalyst showcases the compound's reactivity and potential utility in synthesizing primary amines and other intermediates (Koprivova & Červený, 2008).

Material Science and Nanotechnology

In material science and nanotechnology, 4-Methyl-2-nitrobenzonitrile has been studied for its interactions with nanoparticles. Research focusing on surface-enhanced Raman scattering (SERS) and density functional theory (DFT) has provided insights into its adsorption and reactivity on various nanoparticle surfaces, such as Ag and Ag/Pd (Muniz-Miranda et al., 2008).

Solubility and Solvent Interactions

The solubility of 4-Methyl-2-nitrobenzonitrile in different solvent mixtures has been experimentally determined, offering critical data for its use in various solvent systems. This research is essential for understanding its behavior in diverse chemical environments (Wanxin et al., 2018).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of nitrobenzonitriles, including 4-Methyl-2-nitrobenzonitrile, have been conducted to understand their molecular structures better. This research, often using techniques like microwave spectroscopy, sheds light on the electronic effects of substituents and their influence on the molecule's overall structure (Graneek et al., 2018).

Nonlinear Optical Properties

4-Methyl-2-nitrobenzonitrile has been studied for its nonlinear optical properties. Research in this area focuses on crystal growth, characterization, and the assessment of second harmonic generation efficiency, making it a candidate for various optical applications (Bhuvaneswari et al., 2018).

Future Directions

The future directions of 4-Methyl-2-nitrobenzonitrile are not explicitly mentioned in the search results. However, given its use as a building block in organic synthesis1, it may continue to find utility in the development of new organic compounds.


Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-methyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBSLPHQCUIZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181322
Record name 2-Nitro-4-toluonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-nitrobenzonitrile

CAS RN

26830-95-5
Record name 4-Methyl-2-nitrobenzonitrile
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Record name 2-Nitro-4-toluonitrile
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Record name 26830-95-5
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Record name 2-Nitro-4-toluonitrile
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Record name 2-nitro-4-toluonitrile
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Synthesis routes and methods I

Procedure details

11.75 g (77.2 mmol) of 4-methyl-2-nitroaniline underwent a Sandmeyer reaction in a conventional process by diazotization and substitution with NaCN and CuSO4 to give 9.6 g of crude 4-methyl-2-nitrobenzonitrile. 1H-NMR (DMSO-d6, δ in ppm): 8.25 (1H), 8.05 (1H), 7.80 (1H), 2.50 (3H)
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Rosowsky, JL Marini, ME Nadel… - Journal of Medicinal …, 1970 - ACS Publications
anthranilonitrile (Illb) was obtained by pyrolysis of 5-methylisatin, 12 and 5-chloroanthranilonitrile (Illf)(4)(a) EA Falco, LG Goodwin, G H. Hitchings, IM Rollo, and PB Russell, Brit. J. …
Number of citations: 46 pubs.acs.org
F Ishikawa, J Saegusa, K Inamura… - Journal of medicinal …, 1985 - ACS Publications
A series of novel l, 2, 3, 5-tetrahydroimidazo [2, lb] quinazolin-2-one derivatives substitutedwith a secondary amino group has been prepared and tested for the activities ofinhibiting …
Number of citations: 36 pubs.acs.org
MH Gelb, RH Abeles - Journal of medicinal chemistry, 1986 - ACS Publications
Derivatives of isatoic anhydride were prepared and tested as inhibitors of serine proteases. A number of isatoic anhydrides with positively charged substituentsirreversibly inactivated …
Number of citations: 31 pubs.acs.org
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 75 pubs.acs.org
L Xu, AE Cohen, SG Boxer - Biochemistry, 2011 - ACS Publications
… 16 mL solution of 2 g of 4-methyl-2-nitrobenzonitrile in anhydrous carbon tetrachloride (CCl … the appearance of new peaks on NMR spectra: 4-methyl-2-nitrobenzonitrile (8.3 ppm, s, 1 H…
Number of citations: 42 pubs.acs.org
P Leggate, GE Dunn - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… 4-Methyl-?nitroaniline was diazotized and the diazonium solution treated with cuprous cyanide to yield the 4-methyl-2nitrobenzonitrile, which was hydrolyzed to the 4-methyl-2-…
Number of citations: 23 cdnsciencepub.com
L Xu - 2013 - search.proquest.com
… We studied the solvatochromism of a model compound, 4-methyl-2nitrobenzonitrile-cyano in six aprotic solvents as well as a hydrogen bonding solvent, water, in order to calibrate the …
Number of citations: 0 search.proquest.com
OW Budavich - 2015 - d-scholarship.pitt.edu
… This method involved the oxidation of 4-methyl-2-nitrobenzonitrile (42) to the carboxylic acid 41 which resulted in a more convenient workup and purification in addition to a better yield (…
Number of citations: 2 d-scholarship.pitt.edu
SA Chandler, P Hanson, AB Taylor… - Journal of the …, 2001 - pubs.rsc.org
During the Pschorr cyclisation of 2-aroylphenyl radicals, a rearrangement occurs reversibly by 1,5-hydrogen transfer to give 2-benzoylaryl radicals. Rate constants of (1.2 ± 0.2) × 106 s−…
Number of citations: 30 pubs.rsc.org
HB Abed, J Schoene, M Christmann… - Organic & Biomolecular …, 2016 - pubs.rsc.org
A convenient and efficient strategy has been devised to access 3-amino-2H-indazole derivatives in two steps from readily available starting materials. The conversion of 2-…
Number of citations: 17 pubs.rsc.org

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